molecular formula C14H9ClOS B12995422 2-(3-Chlorobenzoyl)thiobenzaldehyde

2-(3-Chlorobenzoyl)thiobenzaldehyde

Cat. No.: B12995422
M. Wt: 260.7 g/mol
InChI Key: GWHWKUDJOITJKM-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzoyl)thiobenzaldehyde is an organic compound that belongs to the class of thioaldehydes It is characterized by the presence of a thiocarbonyl group (C=S) attached to a benzaldehyde moiety, with a chlorobenzoyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction typically requires the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at a temperature range of 50-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-50°C.

    Substitution: Amines or thiols, base such as triethylamine, dichloromethane as solvent, temperature range of 25-60°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

2-(3-Chlorobenzoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzoyl)thiobenzaldehyde involves its ability to form covalent bonds with nucleophilic sites on target molecules. The thiocarbonyl group is highly reactive and can undergo nucleophilic addition reactions with amino acids in proteins, leading to the formation of stable adducts. This reactivity can be exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme and prevents substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Thiobenzaldehyde: Similar structure but lacks the chlorobenzoyl group. It is less reactive and has different chemical properties.

    Benzothiazole: Contains a thiazole ring fused to a benzene ring. It has different reactivity and applications compared to 2-(3-Chlorobenzoyl)thiobenzaldehyde.

    2-Chlorobenzoyl chloride: Lacks the thiocarbonyl group and has different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the thiocarbonyl and chlorobenzoyl groups, which confer distinct reactivity and chemical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C14H9ClOS

Molecular Weight

260.7 g/mol

IUPAC Name

2-(3-chlorobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9ClOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H

InChI Key

GWHWKUDJOITJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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